4-(2-Bromophenyl)-1,2,5-oxadiazol-3-amine
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Overview
Description
4-(2-Bromophenyl)-1,2,5-oxadiazol-3-amine is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a bromophenyl group attached to an oxadiazole ring, which is further substituted with an amine group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)-1,2,5-oxadiazol-3-amine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenyl)-1,2,5-oxadiazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring or the bromophenyl group into different functional groups.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(2-Bromophenyl)-1,2,5-oxadiazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The bromophenyl group and the oxadiazole ring play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine
- 4-(2-Chlorophenyl)-1,2,5-oxadiazol-3-amine
- 4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine
Uniqueness
4-(2-Bromophenyl)-1,2,5-oxadiazol-3-amine is unique due to the presence of the bromine atom in the ortho position of the phenyl ring, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Biological Activity
4-(2-Bromophenyl)-1,2,5-oxadiazol-3-amine is a member of the oxadiazole family, characterized by its five-membered heterocyclic ring containing nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H7BrN4O, with a molecular weight of approximately 228.06 g/mol. The bromophenyl substitution at the 4-position significantly influences its chemical reactivity and biological interactions.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound.
- Cell Line Studies : Research has shown that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- NCI Protocol Screening : Compounds were screened against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines. Some derivatives demonstrated mean growth inhibition percentages (GP) ranging from 15% to over 60% across different cell types .
- Specific Findings : In particular studies involving similar oxadiazole compounds, derivatives with specific substituents showed enhanced activity against MDA-MB-435 (melanoma) and HCT-15 (colon cancer) with GP values as low as 6.82% .
Antimicrobial Activity
In addition to anticancer effects, oxadiazoles have been investigated for their antimicrobial properties.
- Broad-Spectrum Activity : The presence of the bromophenyl group enhances the compound's reactivity and biological efficacy against various pathogens. Compounds in this class have shown potential against bacteria and fungi.
- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to interact with cellular targets such as enzymes or receptors that are crucial for microbial survival.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Topoisomerase Interaction : Some studies suggest that oxadiazole derivatives can interfere with topoisomerase II activity, leading to reduced viability in cancer cells .
- Structure–Activity Relationship (SAR) : Variations in substitution patterns on the oxadiazole ring significantly affect biological activity. For example, studies indicate that electron-withdrawing or donating groups can enhance or diminish cytotoxicity depending on their position on the phenyl ring .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound compared to other oxadiazole derivatives, a comparative table is presented below:
Compound Name | Molecular Formula | Key Features | Anticancer Activity |
---|---|---|---|
This compound | C8H7BrN4O | Bromophenyl substitution enhances reactivity | Significant inhibition in various cancer cell lines |
4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine | C8H7ClN4O | Chlorine substitution; similar biological activities | Moderate anticancer properties |
5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine | C8H7BrN3O | Different oxadiazole isomer; varied activities | Lower potency compared to brominated derivatives |
Case Studies
Several case studies have illustrated the effectiveness of oxadiazole derivatives in clinical settings:
- In Vitro Studies : A study reported that a derivative similar to this compound showed promising results against human colon adenocarcinoma cells with an IC50 value indicating significant cytotoxicity .
- Preclinical Trials : Further investigations into structure modifications have led to the synthesis of novel compounds with improved antiproliferative activities against multiple cancer types .
Properties
Molecular Formula |
C8H6BrN3O |
---|---|
Molecular Weight |
240.06 g/mol |
IUPAC Name |
4-(2-bromophenyl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C8H6BrN3O/c9-6-4-2-1-3-5(6)7-8(10)12-13-11-7/h1-4H,(H2,10,12) |
InChI Key |
KKPOQICSZWAIDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NON=C2N)Br |
Origin of Product |
United States |
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